

Introduction: The Analytical Imperative for 2-Fluoro-5-isopropylaniline

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Compound of Interest

Compound Name: 2-Fluoro-5-isopropylaniline

CAS No.: 116874-67-0

Cat. No.: B043994

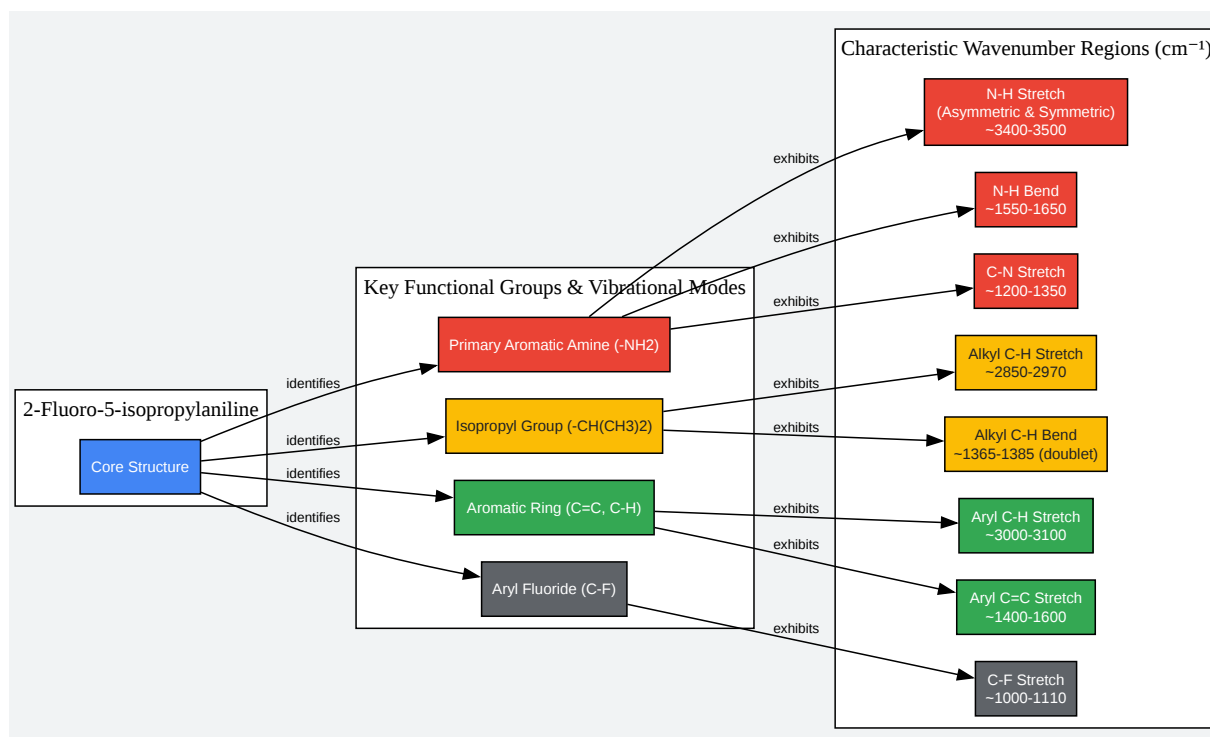
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2-Fluoro-5-isopropylaniline is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals and specialty chemicals. Its unique combination of a primary amine, a fluorine substituent, and an isopropyl group on a benzene ring presents a distinct spectroscopic fingerprint. For researchers in drug development and process chemistry, the ability to rapidly and accurately confirm the identity, purity, and structural integrity of this molecule is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a first-line, non-destructive analytical technique to achieve this.

This guide provides an in-depth analysis of the FT-IR spectrum of **2-Fluoro-5-isopropylaniline**. We will move beyond a simple peak list, delving into the causality behind the spectral features and providing a field-proven protocol for acquiring high-fidelity data. The core philosophy is that a properly interpreted spectrum is a self-validating system for molecular identity.

Chapter 1: Decoding the Vibrational Symphony of 2-Fluoro-5-isopropylaniline

The infrared spectrum of a molecule is a direct manifestation of its covalent bonds vibrating in response to infrared radiation.[1] Each functional group possesses characteristic vibrational modes (stretching, bending, wagging) that absorb at specific frequencies. The FT-IR spectrum of **2-Fluoro-5-isopropylaniline** is a superposition of the vibrations from its constituent parts: the primary aromatic amine, the isopropyl alkyl group, the carbon-fluorine bond, and the substituted aromatic ring.



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Caption: Logical relationship between the molecular structure and its FT-IR vibrational modes.

The Primary Aromatic Amine Signature

The -NH₂ group attached to the aromatic ring provides some of the most distinct bands in the spectrum.

- N-H Stretching (ν N-H): As a primary amine, **2-Fluoro-5-isopropylaniline** will exhibit two sharp to medium intensity bands in the 3500-3300 cm⁻¹ region.[2] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is from the symmetric stretching mode.[3][4] For aromatic amines, these absorptions are typically found at higher wavenumbers (40-70 cm⁻¹ higher) than their aliphatic counterparts.[1][5] A weaker, broad shoulder may also appear around 3200 cm⁻¹ due to an overtone of the N-H bending vibration.[5][6]
- N-H Bending/Scissoring (δ N-H): A strong absorption resulting from the in-plane scissoring motion of the N-H bonds is expected in the 1650-1550 cm⁻¹ range.[1][5] This band can sometimes be mistaken for a carbonyl group by novices, but its association with the N-H stretching bands confirms its origin.
- C-N Stretching (ν C-N): The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band between 1350 cm⁻¹ and 1200 cm⁻¹. [1][3]
- N-H Wagging: A broad, often strong, band from the out-of-plane wagging of the N-H group can be observed in the 900-650 cm⁻¹ region.[1][3]

The Isopropyl Group Vibrations

The isopropyl substituent provides clear evidence of aliphatic C-H bonds.

- Aliphatic C-H Stretching (ν C-H): Look for multiple medium-to-strong bands just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[2] The presence of absorptions in this region, coupled with absorptions above 3000 cm⁻¹ (from the aromatic ring), is a hallmark of a molecule containing both sp³ and sp² hybridized carbon atoms.[7]
- Aliphatic C-H Bending (δ C-H): The most diagnostic feature of an isopropyl group is a characteristic doublet that appears in the 1385-1365 cm⁻¹ range due to the symmetric and

asymmetric bending of the two methyl groups attached to the same carbon.[8]

The Aromatic Ring and Halogen Signature

The core of the molecule has its own set of characteristic vibrations.

- Aromatic C-H Stretching (ν C-H): Weak to medium sharp bands appearing just above 3000 cm^{-1} , usually in the 3100-3000 cm^{-1} region, confirm the presence of hydrogens attached to the aromatic ring.[9][10]
- Aromatic C=C Stretching (ν C=C): The stretching of the carbon-carbon double bonds within the benzene ring produces a series of sharp, medium-intensity bands in the 1600-1400 cm^{-1} region.[9][11] Expect characteristic peaks around 1600-1585 cm^{-1} and 1500-1400 cm^{-1} . [9]
- C-H Out-of-Plane Bending (γ C-H): The substitution pattern on the benzene ring (1,2,4-trisubstituted) can often be determined by strong bands in the 900-675 cm^{-1} "fingerprint" region.[10][11] While specific assignments can be complex, the presence of strong absorptions here is characteristic of a substituted aromatic compound.
- Carbon-Fluorine Stretching (ν C-F): The C-F bond gives rise to a very strong and often broad absorption band. For monofluorinated aromatic compounds, this band is typically located in the 1110-1000 cm^{-1} range.[12] Its high intensity can sometimes obscure other weaker peaks in this region.[12]

Chapter 2: Quantitative Data Summary

The expected FT-IR absorption bands for **2-Fluoro-5-isopropylaniline** are summarized below. Note that the exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Asymmetric & Symmetric N-H Stretch	Primary Aromatic Amine	3500 - 3300 (two bands)	Medium, Sharp
Aromatic C-H Stretch	Aromatic Ring	3100 - 3000	Weak to Medium
Aliphatic C-H Stretch	Isopropyl Group	2970 - 2850	Medium to Strong
N-H Bending (Scissoring)	Primary Aromatic Amine	1650 - 1550	Strong
Aromatic C=C Ring Stretch	Aromatic Ring	1600 - 1400 (multiple)	Medium, Sharp
Aliphatic C-H Bending	Isopropyl Group	1385 - 1365 (doublet)	Medium
Aromatic C-N Stretch	Primary Aromatic Amine	1350 - 1200	Strong
Aromatic C-F Stretch	Aryl Fluoride	1110 - 1000	Strong, Broad
C-H Out-of-Plane Bend	Aromatic Ring	900 - 675	Strong
N-H Wagging	Primary Aromatic Amine	900 - 650	Medium-Strong, Broad

Table compiled from data in references[1][2][3][5][9][11][12].

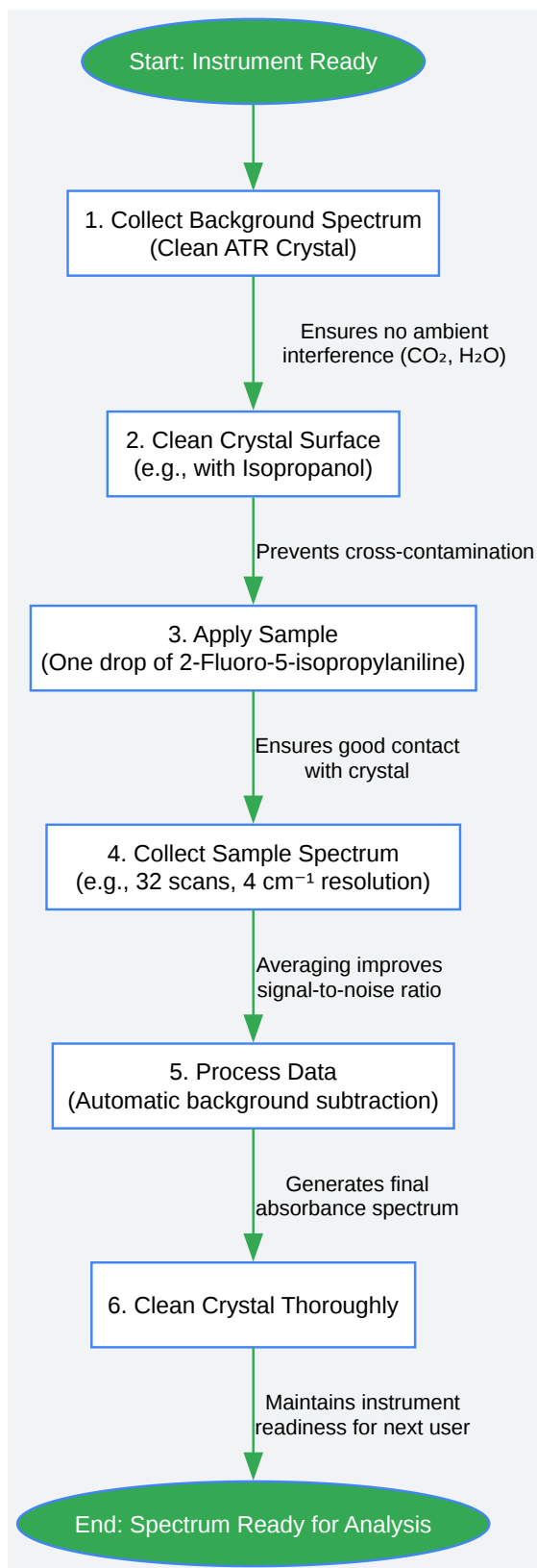
Chapter 3: Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like **2-Fluoro-5-isopropylaniline** due to its speed, ease of use, and minimal sample preparation requirements.[13][14] The protocol below ensures reproducible, high-quality data.

Rationale for Method Selection

- **Expertise & Experience:** Traditional transmission analysis of liquids requires selecting an appropriate pathlength cell and can be cumbersome to clean.^[15]^[16] ATR analysis, by contrast, involves simply placing a drop of the liquid onto a crystal (e.g., diamond or zinc selenide).^[14] The pathlength is effectively determined by the depth of penetration of an "evanescent wave" into the sample, which is a consistent physical parameter.^[16] This eliminates a major source of experimental variability, leading to more trustworthy and reproducible spectra.

Step-by-Step Workflow



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Caption: Standard Operating Procedure for ATR-FT-IR analysis of a liquid sample.

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen if available to minimize atmospheric moisture and CO₂ interference.
- Background Collection (Self-Validating System):
 - Action: With the ATR crystal meticulously cleaned and completely free of any residue, collect a background spectrum.
 - Causality: This critical step measures the ambient environment (the crystal, atmosphere). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting data contains only information from the analyte itself. Without a valid background, peaks from atmospheric water vapor (broad, ~3600 cm⁻¹ and sharp, ~1630 cm⁻¹) and carbon dioxide (sharp, ~2349 cm⁻¹) would contaminate the spectrum.
- Sample Application:
 - Action: Place a single, small drop of **2-Fluoro-5-isopropylaniline** directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
 - Causality: ATR relies on intimate contact between the sample and the crystal surface.^[17] A single drop is usually sufficient; using an excessive amount provides no analytical benefit and increases cleaning time.
- Spectrum Acquisition:
 - Action: Collect the sample spectrum using appropriate instrument parameters. Recommended starting parameters for routine identification are:
 - Scans: 16 to 32 (co-added)
 - Resolution: 4 cm⁻¹
 - Spectral Range: 4000 - 400 cm⁻¹

- Causality: Co-adding multiple scans is a powerful way to improve the signal-to-noise ratio (S/N). The S/N improves as a function of the square root of the number of scans. A resolution of 4 cm^{-1} is sufficient to resolve the vast majority of features for mid-sized organic molecules in the liquid phase.
- Data Processing and Cleaning:
 - Action: The software will automatically perform the background subtraction. The spectrum should be displayed in Absorbance or % Transmittance as needed. After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe dampened with a suitable solvent (e.g., isopropanol or acetone), ensuring all sample residue is removed.
 - Causality: Proper cleaning is essential for analytical integrity and prevents cross-contamination of subsequent samples, a cornerstone of trustworthy laboratory practice.

Conclusion

The FT-IR spectrum of **2-Fluoro-5-isopropylaniline** is rich with information, providing a unique fingerprint for its rapid and reliable identification. By understanding the origins of the key absorption bands—from the dual N-H stretches of the primary aromatic amine to the strong C-F stretch and the characteristic patterns of the aromatic and isopropyl groups—a researcher can confidently verify the molecular structure. The implementation of a robust experimental protocol, such as the ATR method detailed here, ensures that the acquired data is of high fidelity and free from common artifacts, upholding the principles of scientific integrity in pharmaceutical and chemical development.

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